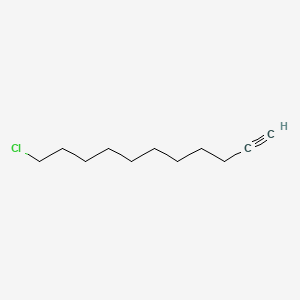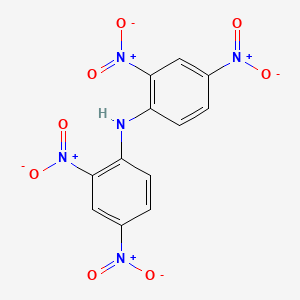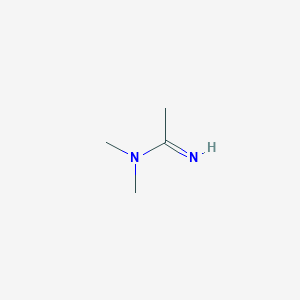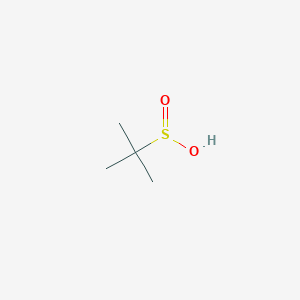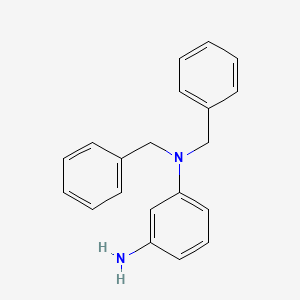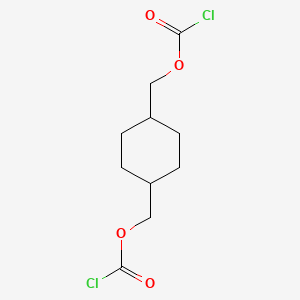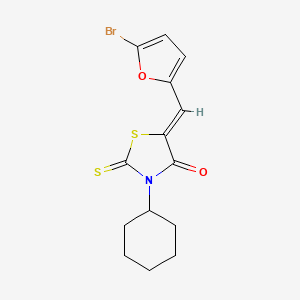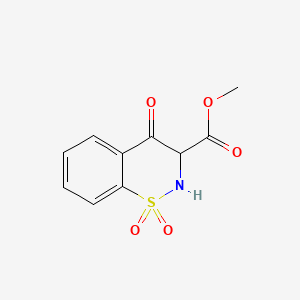
Sodium 2,6-dichlorophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,6-dichlorophenolate, also known as Sodium 2,6-dichloroindophenolate, is an organic compound used in various applications . It is often used as a titration indicator to determine Vitamin C content of fruits . It acts as a redox dye to investigate the efficiency of gold nanoparticles (Au-NP) for the enzymatic activity of glucose oxidase . It is also used to compose UVB specific dosimeters and to measure the rate of photosynthesis .
Molecular Structure Analysis
The molecular formula of this compound is C12H6Cl2NNaO2 . The molecular weight is 290.08 (anhydrous basis) . The structure includes two chlorine atoms, a sodium atom, and an oxygen atom, among others .Chemical Reactions Analysis
This compound is known to undergo redox reactions . In a study, it was found that the reduction of this compound to its final colorless product can be realized in multiple reaction pathways determined mainly by the proton-donating capacity of the solvent .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a maximum absorption at 605 nm . It is soluble in water . The compound is sensitive to light and should be stored at ambient temperatures .Aplicaciones Científicas De Investigación
Synthetic Processes
- Sodium 2,6-dichlorophenolate plays a role in synthetic processes. For example, the synthesis of Methyl 2,6-dichlorophenoxyacetate uses 2,6-dichlorophenol as a raw material, with a high yield of the product achieved under optimized conditions (Qin Bing-chang, 2008).
Drug Release Optimization
- It is used in the development and optimization of drug release methods. For instance, Diclofenac sodium (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid monosodium salt) was a model drug in a study applying experimental design methodology for optimizing drug release (M. Kincl, S. Turk, F. Vrečer, 2005).
Environmental Monitoring
- This compound is monitored in environmental samples, such as in dairy milk, where a gas chromatographic approach was developed for trace-level screening of dichlorophenols including 2,6-dichlorophenol (Kaelyn Gras et al., 2016).
Wastewater Treatment
- In wastewater treatment, its removal has been studied. For example, immobilized horseradish peroxidase has been investigated for the removal of 2,4-dichlorophenol from wastewater (Shuai Wang et al., 2015).
Soil Remediation
- Its behavior in the presence of surfactants has implications for soil remediation. The solubilization of chlorophenols like 2,6-dichlorophenol was enhanced significantly by certain surfactants, which is important for non-point source pollution control and soil remediation (Q. Zeng et al., 2013).
Analytical Chemistry
- This compound is used in analytical chemistry, for instance, in the spectrophotometric detection of melamine in milk, where 2,6-dichlorophenol indophenol sodium is used as a chromogenic reagent (Xiao Xi-li, 2013).
Water Purification
- It's involved in research on water purification techniques. For instance, its adsorption behavior was studied for developing procedures to purify industrial wastewaters (E. Ayranci, B. Conway, 2001).
Photoinduced Transformation
- Research on photoinduced transformation processes of chlorophenols like 2,6-dichlorophenol under UV irradiation is another application, which is significant for environmental chemistry (D. Vione et al., 2007).
Metabolic Studies
- It's used in studies related to metabolism, such as investigating the distribution and effects of metabolic uncouplers like 2,6-dichlorophenol in sludge culture (Yu Tian et al., 2013).
Safety and Hazards
Sodium 2,6-dichlorophenolate may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If ingested or inhaled, medical attention should be sought immediately .
Propiedades
| 29726-01-0 | |
Fórmula molecular |
C6H4Cl2NaO |
Peso molecular |
185.99 g/mol |
Nombre IUPAC |
sodium;2,6-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H; |
Clave InChI |
SKFITFBTPYVNMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)[O-])Cl.[Na+] |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)O)Cl.[Na] |
| 29726-01-0 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


